Diphenylmethyl 2-(methanesulfinyl)benzoate
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Overview
Description
Diphenylmethyl 2-(methanesulfinyl)benzoate is an organic compound that features a diphenylmethyl group attached to a benzoate ester with a methanesulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 2-(methanesulfinyl)benzoate typically involves the esterification of benzoic acid derivatives with diphenylmethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 2-(methanesulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diphenylmethyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Diphenylmethyl 2-(methanesulfinyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diphenylmethyl 2-(methanesulfinyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethyl benzoate: Lacks the methanesulfinyl group, making it less reactive in certain chemical transformations.
Methyl 2-(methanesulfinyl)benzoate: Contains a methyl group instead of the diphenylmethyl group, affecting its physical and chemical properties.
Benzyl 2-(methanesulfinyl)benzoate:
Uniqueness
Diphenylmethyl 2-(methanesulfinyl)benzoate is unique due to the presence of both the diphenylmethyl and methanesulfinyl groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88375-86-4 |
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Molecular Formula |
C21H18O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzhydryl 2-methylsulfinylbenzoate |
InChI |
InChI=1S/C21H18O3S/c1-25(23)19-15-9-8-14-18(19)21(22)24-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
UWLYPTCZZVRJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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